N-(1,2-oxazol-4-yl)-4-phenylbutanamide
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Overview
Description
N-(1,2-oxazol-4-yl)-4-phenylbutanamide is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 .
Mode of Action
Oxazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that oxazole derivatives can influence a variety of biological activities, such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-4-yl)-4-phenylbutanamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylbutanamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs microwave-assisted reactions to enhance reaction rates and yields . This method allows for the efficient production of this compound with minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the phenylbutanamide moiety.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring or the phenylbutanamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(1,2-oxazol-4-yl)-4-phenylbutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,2-oxazol-4-yl)-4-phenylbutanamide include other isoxazole derivatives such as:
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 5-substituted isoxazoles
Uniqueness
This compound is unique due to its specific combination of the isoxazole ring and the phenylbutanamide moiety, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-12-9-14-17-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAULPWUDYURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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